6,7-Dimethoxy-4-methylisoquinoline
Description
Properties
CAS No. |
18029-55-5 |
|---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
6,7-dimethoxy-4-methylisoquinoline |
InChI |
InChI=1S/C12H13NO2/c1-8-6-13-7-9-4-11(14-2)12(15-3)5-10(8)9/h4-7H,1-3H3 |
InChI Key |
IWHLQUIHSISOFH-UHFFFAOYSA-N |
SMILES |
CC1=CN=CC2=CC(=C(C=C12)OC)OC |
Canonical SMILES |
CC1=CN=CC2=CC(=C(C=C12)OC)OC |
Synonyms |
Isoquinoline, 6,7-dimethoxy-4-methyl- (8CI,9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
The pharmacological and chemical profiles of 6,7-Dimethoxy-4-methylisoquinoline can be contextualized by comparing it to structurally analogous compounds. Key differences arise from variations in substituents, synthetic routes, and bioactivity.
Substituent Effects
Key Observations :
- Methyl vs. Chlorine (4-position): The methyl group in this compound provides steric hindrance without significant electronic effects, whereas chlorine increases electrophilicity, enabling reactivity in cross-coupling reactions .
- Hydroxyl vs. Methoxy Groups: The hydroxyl group in 6,7-Dimethoxyquinolin-4-ol enhances solubility in polar solvents and enables hydrogen bonding, critical for receptor interactions .
Key Observations :
- Chlorinated derivatives (e.g., 4-chloro-6,7-dimethoxyquinoline) are often intermediates for further functionalization via Buchwald-Hartwig amination or Suzuki coupling .
- Hydrogenated analogs require additional reduction steps (e.g., H₂/Pd-C), impacting scalability .
Key Observations :
- The 4-anilino substituent in C-Met inhibitors enhances target specificity by occupying hydrophobic pockets in kinase domains .
- Natural derivatives (e.g., methoxyphenyl-methanone) may exhibit broader-spectrum bioactivity due to extended conjugation .
Preparation Methods
Early Approaches to Isoquinoline Synthesis
The Bischler-Napieralski reaction has long served as the cornerstone for isoquinoline synthesis. This method involves cyclodehydration of β-phenethylamides using acidic reagents like phosphorus oxychloride (POCl₃) or polyphosphoric acid. For 6,7-dimethoxy-4-methylisoquinoline, early routes required 3,4-dimethoxy-2-methylphenethylamine as a precursor. Formylation of this amine followed by cyclization yields the dihydroisoquinoline intermediate, which necessitates subsequent dehydrogenation—often via palladium-catalyzed oxidation—to achieve full aromaticity.
While effective, these methods faced challenges, including low yields (50–60%) due to over-oxidation side reactions and the generation of persistent impurities such as 6,7-dimethoxyisoquinoline. Additionally, the use of stoichiometric POCl₃ generated corrosive byproducts, complicating large-scale production.
Modern One-Pot Methodologies
Patent-Covered One-Pot Synthesis
A landmark advancement is described in CN110845410A, which outlines a one-pot synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride. Although this method targets the dihydro intermediate, its principles are adaptable to the 4-methyl derivative. The protocol involves:
-
Formylation : Reacting 3,4-dimethoxyphenethylamine with ethyl formate to yield N-(2-(3,4-dimethoxyphenyl)ethyl)formamide.
-
Oxalyl Chloride Treatment : Cyclization via oxalyl chloride in acetonitrile, facilitated by phosphotungstic acid (H₃PW₁₂O₄₀) catalysis.
-
Solvent Quenching : Methanol addition to remove oxalic acid byproducts.
-
Crystallization : Cooling to 5–10°C to isolate the hydrochloride salt.
Key outcomes from this method include a 75–80% yield and purity exceeding 99%. For 4-methyl substitution, substituting the phenethylamine precursor with 3,4-dimethoxy-2-methylphenethylamine could theoretically yield the target compound, though steric effects may necessitate longer reaction times or elevated temperatures.
Catalytic Innovations
Phosphotungstic acid emerges as a superior catalyst in one-pot systems due to its Brønsted acidity and thermal stability. Comparative studies show that replacing traditional Lewis acids (e.g., POCl₃) with phosphotungstic acid reduces N-methyl impurity formation from 10% to <0.2%. This is critical for 4-methylisoquinolines, where methyl group positioning demands high regioselectivity.
6π-Electron Cyclization Strategies
Azatriene Cyclization
Recent work by Ivanov et al. demonstrates the synthesis of 3-methylisoquinolines via 6π-electron cyclization of 1-azatrienes derived from 1,1-dimethylhydrazine. While this method targets 3-methyl derivatives, modifying the azatriene precursor to include methoxy groups at positions 6 and 7 and a methyl group at position 4 could yield the desired compound. The reaction mechanism involves:
-
Hydrazine Condensation : Formation of an azatriene intermediate.
-
Thermal Cyclization : Initiated at 80–100°C to form the isoquinoline core.
-
Elimination : Release of dimethylamine to aromatize the ring.
Preliminary data suggest yields of 65–70% for 3-methyl analogs, with potential for improvement via solvent optimization (e.g., switching from toluene to DMF).
Comparative Analysis of Methodologies
| Parameter | Bischler-Napieralski | One-Pot (CN110845410A) | 6π-Cyclization |
|---|---|---|---|
| Yield (%) | 50–60 | 75–80 | 65–70 |
| Purity (%) | 95–98 | >99 | 90–95 |
| Catalyst | POCl₃ | H₃PW₁₂O₄₀ | None |
| Key Impurity | Over-oxidation products | N-methyl (<0.2%) | Dimethylamine |
| Scalability | Moderate | High | Low |
Q & A
Q. What are the optimal synthetic routes for 6,7-Dimethoxy-4-methylisoquinoline, and how do reaction conditions influence yield?
The synthesis of this compound typically involves multi-step reactions, including cyclization and functional group modifications. For example, a scalable method for related tetrahydroisoquinoline derivatives employs sodium hypochlorite in tert-butanol under reflux, achieving yields up to 67% . Catalysts such as palladium or copper salts in ethanol or dimethylformamide (DMF) are critical for enhancing regioselectivity and yield in coupling reactions . Key parameters to optimize include solvent polarity, temperature, and catalyst loading.
Q. What spectroscopic techniques are recommended for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the methoxy and methyl substituents on the isoquinoline core. High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further validate molecular weight and functional groups. For structural analogs, X-ray crystallography has been used to resolve stereochemical ambiguities, as demonstrated for 6,7-Dimethoxy-2,4-diphenylquinoline .
Q. How should this compound be stored to ensure stability?
The compound should be stored in airtight containers under inert gas (e.g., nitrogen) at –20°C to prevent oxidation or hydrolysis. Safety data sheets (SDS) for structurally similar compounds emphasize avoiding moisture, light, and high temperatures . Stability tests under accelerated conditions (e.g., 40°C/75% relative humidity) are recommended for long-term storage protocols.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
Discrepancies in bioactivity (e.g., IC₅₀ values) often arise from differences in assay conditions or impurity profiles. For example, analogs with minor structural variations (e.g., 6,7-Dimethoxy-2-methyl-4-phenyltetrahydroisoquinoline) show altered binding affinities due to steric effects . Rigorous purity validation (HPLC ≥95%) and standardized assay protocols (e.g., consistent cell lines or enzyme sources) are critical. Cross-referencing with databases like DSSTox or PubChem can clarify structure-activity relationships (SAR).
Q. What strategies are effective for improving the metabolic stability of this compound in pharmacological studies?
Deuterated analogs (e.g., 6,7-D₆-Dimethoxy-3,4-dihydroisoquinoline hydrochloride) have shown enhanced metabolic stability by reducing cytochrome P450-mediated oxidation . Additionally, substituting labile methoxy groups with bioisosteres (e.g., trifluoromethoxy) or incorporating fluorine atoms can improve pharmacokinetic profiles. In vitro microsomal stability assays (human/rat liver microsomes) are recommended for early-stage optimization.
Q. How can computational methods aid in SAR studies of this compound derivatives?
Docking studies using crystal structures of target proteins (e.g., kinases or GPCRs) can predict binding modes. For instance, methyl or methoxy substituents at the 4-position of the isoquinoline scaffold enhance hydrophobic interactions in enzymatic pockets . Molecular dynamics simulations further assess conformational stability under physiological conditions. Tools like AutoDock Vina or Schrödinger Suite are widely used for these analyses.
Q. What are the key challenges in scaling up the synthesis of this compound for preclinical studies?
Scale-up challenges include controlling exothermic reactions during cyclization and minimizing byproduct formation. A reported protocol for 2-Chloro-6,7-dimethoxy-tetrahydroisoquinoline highlights the use of slow reagent addition and temperature-controlled reactors to maintain yields >65% . Purification via column chromatography or recrystallization requires solvent optimization (e.g., ethanol/water mixtures) to balance purity and cost.
Q. How do structural modifications at the 4-methyl position affect the compound’s physicochemical properties?
Replacing the 4-methyl group with bulkier alkyl chains (e.g., isopropyl) increases lipophilicity (logP), impacting membrane permeability. Conversely, polar substituents (e.g., hydroxymethyl) improve aqueous solubility but may reduce blood-brain barrier penetration. Quantitative SAR (QSAR) models correlating substituent size/clogP with bioavailability are essential for rational design .
Methodological Considerations
Q. What analytical QC methods are validated for this compound in regulatory submissions?
For ANDA (Abbreviated New Drug Application) compliance, HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase is standard. Method validation must include specificity, linearity (R² ≥0.99), and precision (RSD ≤2%) per ICH guidelines. Deuterated internal standards (e.g., D₆-analogs) improve quantification accuracy in mass spectrometry .
Q. How can researchers mitigate toxicity risks during in vivo studies with this compound?
Preclinical toxicity assessments should include Ames tests for mutagenicity and acute toxicity studies in rodents. SDS data for related compounds indicate low acute toxicity (LD₅₀ >2000 mg/kg in rats) but recommend PPE (gloves, lab coats, P95 respirators) to prevent inhalation or dermal exposure . Chronic toxicity studies (28-day repeated dosing) are advised for compounds targeting long-term use.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
